2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005298-90-7
VCID: VC5996020
InChI: InChI=1S/C19H17F3N4O5/c1-3-30-13-8-9-23-16-15(13)17(28)26(18(29)25(16)2)10-14(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-9H,3,10H2,1-2H3,(H,24,27)
SMILES: CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Molecular Formula: C19H17F3N4O5
Molecular Weight: 438.363

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

CAS No.: 1005298-90-7

Cat. No.: VC5996020

Molecular Formula: C19H17F3N4O5

Molecular Weight: 438.363

* For research use only. Not for human or veterinary use.

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide - 1005298-90-7

Specification

CAS No. 1005298-90-7
Molecular Formula C19H17F3N4O5
Molecular Weight 438.363
IUPAC Name 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C19H17F3N4O5/c1-3-30-13-8-9-23-16-15(13)17(28)26(18(29)25(16)2)10-14(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-9H,3,10H2,1-2H3,(H,24,27)
Standard InChI Key GFPGFDQKIKZSPX-UHFFFAOYSA-N
SMILES CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrido[2,3-d]pyrimidine scaffold substituted at the 3-position with an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety. The pyrido[2,3-d]pyrimidine core features ethoxy and methyl groups at the 5- and 1-positions, respectively, alongside two ketone oxygen atoms at the 2- and 4-positions. The trifluoromethoxy (-OCF₃) group on the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1005298-90-7
Molecular FormulaC₁₉H₁₇F₃N₄O₅
Molecular Weight438.363 g/mol
IUPAC Name2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Physicochemical Characteristics

The trifluoromethoxy group enhances lipophilicity, as evidenced by computational logP predictions, while the pyrido[2,3-d]pyrimidine core contributes to planar rigidity. These properties likely facilitate passive diffusion across biological membranes, a critical factor for oral bioavailability. The compound’s solubility in polar aprotic solvents (e.g., DMSO) is moderate, whereas aqueous solubility remains limited due to its hydrophobic aromatic systems.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Compounds featuring pyrido[2,3-d]pyrimidine derivatives are established inhibitors of CDKs, particularly CDK2 and CDK4, which regulate cell cycle progression. Structural analogs of this compound demonstrate IC₅₀ values in the nanomolar range against CDK2/cyclin E complexes, suggesting high potency. The trifluoromethoxy group may augment binding affinity by forming halogen bonds with kinase active sites, a hypothesis supported by molecular docking studies of related molecules.

Therapeutic Applications and Preclinical Evidence

Oncology

Pyrido[2,3-d]pyrimidines are investigated as antineoplastic agents due to their CDK inhibitory activity. In murine xenograft models of breast cancer, structural analogs reduced tumor volume by 40–60% at 50 mg/kg doses. Mechanistically, these compounds induce G₁/S cell cycle arrest and promote apoptosis via p53-dependent pathways. The trifluoromethoxy-substituted acetamide moiety in this compound may enhance target selectivity, minimizing off-target effects observed in earlier CDK inhibitors.

Autoimmune and Inflammatory Disorders

The dual CDK/NF-κB inhibitory activity positions this compound as a candidate for rheumatoid arthritis and psoriasis. In collagen-induced arthritis models, related derivatives decreased joint inflammation scores by 30–50% compared to controls. Synergistic effects with methotrexate suggest potential for combination therapies.

Synthesis and Research Progress

Optimization Challenges

The trifluoromethoxy group’s electron-deficient nature complicates Friedel-Crafts and nucleophilic aromatic substitution reactions, necessitating careful selection of catalysts and protecting groups. Scalability remains a hurdle due to low yields (<20%) in final coupling steps.

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